![molecular formula C10H12O B1268335 Benzyl isopropenyl ether CAS No. 32783-20-3](/img/structure/B1268335.png)
Benzyl isopropenyl ether
Overview
Description
Benzyl isopropenyl ether, also known as [(Isopropenyloxy)methyl]benzene, is a chemical compound with the molecular formula C10H12O . It has an average mass of 148.202 Da and a monoisotopic mass of 148.088821 Da .
Synthesis Analysis
Benzyl ethers can be synthesized using the Williamson Ether Synthesis . This process involves the deprotonation of an alcohol and subsequent reaction with benzyl bromide . The use of KOtBu or KOH as a catalyst in the aerobic cross-dehydrogenative coupling of benzylic C(sp3)–H bonds with various alcohols, utilizing molecular oxygen as the sole oxidant, has been reported .Molecular Structure Analysis
Benzyl isopropenyl ether contains a total of 23 bonds, including 11 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aliphatic ether .Chemical Reactions Analysis
The acid-catalyzed hydrolysis of benzyl ethers in mixtures of water and aprotic solvents occurs as a reaction of bimolecular nucleophilic substitution . In aqueous acetic acid solutions, the mechanism of hydrolysis can be bimolecular or unimolecular, depending on the structure of the ether and the content of the organic solvent .Physical And Chemical Properties Analysis
Benzyl isopropenyl ether has a density of 0.9±0.1 g/cm3, a boiling point of 217.9±19.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.6±3.0 kJ/mol and a flash point of 71.4±12.0 °C .Scientific Research Applications
Hydroxyl-Protecting Agent in Organic Synthesis
Benzyl isopropenyl ether is used as a hydroxyl-protecting agent . It protects the hydroxyl group in sensitive molecules during chemical reactions, preventing unwanted side reactions. After the desired transformations are complete, the protecting group can be removed to reveal the hydroxyl group in its original form.
Synthesis of Polymers
In polymer chemistry, Benzyl isopropenyl ether serves as a monomer for the synthesis of various polymers . Its incorporation into polymer chains can influence the physical properties of the material, such as solubility, flexibility, and thermal stability.
Analytical Chemistry
Benzyl isopropenyl ether can be used in analytical chemistry as a standard or reference compound due to its well-defined physical and chemical properties . It helps in calibrating instruments and validating analytical methods.
Environmental Applications
While specific environmental applications of Benzyl isopropenyl ether were not directly found, ethers, in general, are often used as solvents in environmental sample analysis due to their volatility and ability to dissolve a wide range of compounds .
Industrial Applications
In industrial settings, Benzyl isopropenyl ether might be used in the formulation of products where a stable ether compound is required. It could potentially be involved in processes like paint formulation, adhesives, or as a chemical intermediate .
Medicinal Chemistry
Although direct applications in medicinal chemistry were not identified, compounds like Benzyl isopropenyl ether can be used in the synthesis of drug molecules or as a protecting group during the drug development process .
Mechanism of Action
Target of Action
Benzyl isopropenyl ether is a molecule that contains a reactive functional group . The primary targets of this compound are the molecules it interacts with during its reactions, such as alcohols or their conjugate bases .
Mode of Action
The compound’s mode of action involves the cleavage of the C–O bond when exposed to strong acids . During this acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .
Biochemical Pathways
The most common reaction of ethers like benzyl isopropenyl ether is the cleavage of the C–O bond by using strong acids . This reaction affects the biochemical pathways in which the compound is involved, leading to the formation of new products. For example, benzyl ether protective groups are oxidatively removed by ozone under relatively mild conditions, leading to the formation of benzoic ester, benzoic acid, and the corresponding alcohol .
Result of Action
The result of benzyl isopropenyl ether’s action is the formation of new compounds through its reactions. For instance, in the presence of strong acids, it can undergo cleavage to form new products . It has also been shown to be an effective cross-linking agent for the production of polymers .
Action Environment
The action of benzyl isopropenyl ether can be influenced by various environmental factors. For example, the presence of strong acids can trigger the cleavage of the C–O bond . Additionally, the compound’s reactivity may be affected by factors such as temperature and the presence of other reactants .
Safety and Hazards
properties
IUPAC Name |
prop-1-en-2-yloxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFHFFOAEFKJJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340037 | |
Record name | Benzyl isopropenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl isopropenyl ether | |
CAS RN |
32783-20-3 | |
Record name | Benzyl isopropenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Benzyl Isopropenyl Ether considered useful in organic synthesis?
A1: Benzyl Isopropenyl Ether serves as a versatile protecting group for compounds with multiple hydroxy groups [, ]. It also acts as an acetone enolate equivalent in various reactions []. This dual functionality makes it a valuable tool for building complex molecules.
Q2: Can you elaborate on the use of Benzyl Isopropenyl Ether in Heck reactions?
A2: Research demonstrates that Benzyl Isopropenyl Ether participates in Palladium-catalyzed Heck reactions with aryl bromides []. Interestingly, while the initial reaction yields a mixture of isomers, subsequent hydrolysis leads to the selective formation of 1-arylpropanones. This two-step process showcases the utility of Benzyl Isopropenyl Ether in generating specific ketone derivatives.
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